3-Bromobenzyl chloride

Description

The exact mass of the compound 1-Bromo-3-(chloromethyl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-3-(chloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrCl/c8-7-3-1-2-6(4-7)5-9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKGXKYEWBGQCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60335148 | |

| Record name | 3-Bromobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932-77-4 | |

| Record name | 3-Bromobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-(chloromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromobenzyl Chloride: Properties, Applications, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromobenzyl chloride (CAS No. 932-77-4) is a versatile bifunctional reagent of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique structure, featuring both a reactive benzylic chloride and a functionalizable aryl bromide, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its properties, safety considerations, and key applications, with a focus on practical, field-proven insights for laboratory professionals.

Core Properties and Specifications

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective and safe use in experimental design. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 932-77-4 | [1][2] |

| Molecular Formula | C₇H₆BrCl | [2][3] |

| Molecular Weight | 205.48 g/mol | [2] |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | |

| Boiling Point | 116-118 °C at 17 mmHg | [2] |

| Density | 1.608 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.583 | [2] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |

Safety and Handling

This compound is a corrosive and lachrymatory substance that requires careful handling in a well-ventilated fume hood.[4] It can cause severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. All manipulations should be conducted with a readily accessible emergency shower and eyewash station. Store the reagent in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

The Duality of Reactivity: A Chemist's Perspective

The synthetic utility of this compound stems from the differential reactivity of its two halogen-containing functional groups. This dual nature allows for a stepwise and controlled functionalization, making it a powerful tool in multi-step syntheses.

-

The Benzylic Chloride: The chloromethyl group is a highly reactive electrophilic site, primed for nucleophilic substitution reactions (typically Sₙ2). This allows for the facile introduction of a wide array of functional groups, including azides, ethers, amines, and cyanides, providing a gateway to diverse molecular scaffolds.

-

The Aryl Bromide: The bromine atom on the aromatic ring is significantly less reactive towards simple nucleophilic substitution. However, it serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. These powerful C-C and C-N bond-forming reactions are cornerstones of modern drug discovery and materials science.

This differential reactivity is illustrated in the following workflow diagram, showcasing a potential synthetic route to a complex drug-like molecule.

Caption: A logical workflow for the synthesis of a biphenyl benzylamine drug analog using this compound.

Experimental Protocol: Synthesis of 3-Bromobenzyl Azide

This protocol details the synthesis of 3-bromobenzyl azide, a key intermediate for further functionalization, via a nucleophilic substitution reaction. The procedure is adapted from a well-established method for the synthesis of benzyl azide.[5][6][7]

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Diethyl ether

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (1.5 - 2.0 equivalents) in dimethylformamide (DMF).

-

Addition of Substrate: To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude 3-bromobenzyl azide.

-

Purification (Optional): If necessary, the product can be further purified by column chromatography on silica gel.

Safety Precautions:

-

Azide Hazard: Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with metals and handle with extreme caution. All manipulations should be performed in a well-ventilated fume hood.[5]

-

Lachrymator: this compound is a lachrymator. Handle only in a fume hood.[4]

Application in Drug Development: The Case of Losartan

While not a direct precursor, the synthesis of the angiotensin II receptor antagonist Losartan provides an excellent illustration of the synthetic strategies where this compound and its analogs are employed. In the synthesis of Losartan, a similar building block, 4-bromobenzyl bromide, is used to alkylate an imidazole derivative.[8] This is followed by a Suzuki coupling reaction to introduce the biphenyl moiety.[9] This synthetic approach highlights the power of using a bifunctional reagent like this compound to construct complex, poly-functionalized molecules that are central to many modern pharmaceuticals.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of a wide range of organic molecules. Its dual reactivity allows for a diverse array of chemical transformations, making it an invaluable tool for researchers in both academic and industrial settings. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for harnessing its full synthetic potential in the development of novel pharmaceuticals and advanced materials.

References

- This compound 98% | Sigma-Aldrich

- This compound | CAS 932-77-4 | SCBT

- This compound - SAFETY D

- This compound - Stenutz

- Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist

- LOSARTAN - New Drug Approvals

- METHOD FOR THE PREPARATION OF CITALOPRAM - European P

- WO2000023431A1 - Method for the preparation of citalopram - Google P

- Novel and Improved Process for the Prepar

- SAFETY D

- WO2007026375A1 - Process for the preparation of losartan - Google P

- (PDF)

- Suzuki Cross-coupling Reaction procedure - Rose-Hulman

- US7041832B2 - Processes for preparing losartan and losartan potassium - Google P

- The Williamson Ether Synthesis

- Formation of benzyl azide from benzyl bromide - ChemSpider Synthetic Pages

- This compound | 932-77-4 | Santa Cruz Biotechnology

- This compound 98% | 932-77-4 | Sigma-Aldrich

- Redox Reaction between Benzyl Azides and Aryl aAzides: Concerted Synthesis of Aryl Nitriles and Anilines

- The Williamson Ether Synthesis - Master Organic Chemistry

- Williamson Ether Synthesis - J&K Scientific LLC

- Williamson Ether Synthesis reaction - BYJU'S

- Synthesis of Benzyl Azide from Benzyl Bromide: A Technical Guide - Benchchem

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. diva-portal.org [diva-portal.org]

- 3. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2007026375A1 - Process for the preparation of losartan - Google Patents [patents.google.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. US7041832B2 - Processes for preparing losartan and losartan potassium - Google Patents [patents.google.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

An In-Depth Technical Guide to 3-Bromobenzyl Chloride: Synthesis, Characterization, and Application

This guide provides a comprehensive technical overview of 3-bromobenzyl chloride (CAS No. 932-77-4), a pivotal reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into its fundamental chemical properties, detailed synthetic protocols, spectroscopic characterization, unique reactivity, and its role as a strategic building block in the pharmaceutical industry.

Molecular Structure and Nomenclature

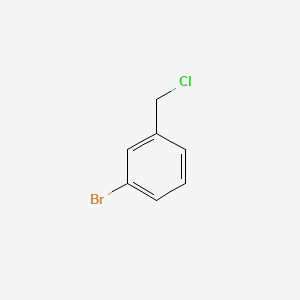

This compound is a disubstituted aromatic compound featuring a benzene ring substituted with a bromo group and a chloromethyl group at positions 1 and 3, respectively.

-

IUPAC Name : 1-Bromo-3-(chloromethyl)benzene

-

Synonyms : m-Bromobenzyl chloride, 3-Bromo-α-chlorotoluene

-

Molecular Formula : C₇H₆BrCl

-

Molecular Weight : 205.48 g/mol

The strategic placement of the bromo and chloromethyl groups imparts a dual reactivity to the molecule, a feature that is central to its synthetic utility and is discussed in Section 5.0.

Caption: Chemical structure of 1-Bromo-3-(chloromethyl)benzene.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of this compound is presented below. This data is essential for its proper handling, storage, and use in experimental design.

| Property | Value | Source(s) |

| CAS Number | 932-77-4 | [1][2][3] |

| Molecular Weight | 205.48 g/mol | |

| Appearance | Colorless to light yellow liquid or solid | |

| Boiling Point | 116-118 °C at 17 mmHg | |

| Melting Point | 32.5 °C | |

| Density | ~1.608 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.582 - 1.584 | |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| GHS Signal Word | Danger | |

| Hazard Statements | H314: Causes severe skin burns and eye damage | |

| H290: May be corrosive to metals |

Safety and Handling

This compound is a corrosive and hazardous chemical that requires strict safety protocols.

-

Personal Protective Equipment (PPE) : Always handle in a well-ventilated chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof goggles with a face shield.

-

In case of Exposure :

-

Skin/Hair : Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.

-

Eyes : Rinse cautiously with water for several minutes, removing contact lenses if present. Seek immediate medical attention.

-

Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

-

Ingestion : Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

-

Storage : Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases. Keep the container tightly closed. The material may be moisture-sensitive. Recommended storage is in a cool, dark place (<15°C).

Synthesis and Purification

Two primary synthetic routes to this compound are the chlorination of 3-bromobenzyl alcohol and the free-radical chlorination of 3-bromotoluene. Both methods are effective, and the choice often depends on the availability of starting materials and the desired scale of the reaction.

Synthesis from 3-Bromobenzyl Alcohol

This method involves the conversion of a benzylic alcohol to the corresponding chloride using a chlorinating agent like thionyl chloride (SOCl₂). This is a reliable lab-scale synthesis that proceeds via a nucleophilic substitution mechanism.

Caption: Workflow for the synthesis of this compound from 3-Bromobenzyl Alcohol.

Experimental Protocol:

-

Reaction Setup : In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-bromobenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cooling : Cool the stirred solution to 0 °C using an ice-water bath.

-

Reagent Addition : Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise to the solution via a syringe. The addition should be controlled to maintain the temperature below 5 °C.

-

Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up : Carefully pour the reaction mixture into a separatory funnel containing ice-cold water to quench the excess thionyl chloride. Separate the organic layer.

-

Washing : Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the crude product by vacuum distillation to yield pure this compound.

Causality and Insights : The use of thionyl chloride is advantageous because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed, driving the reaction to completion. The reaction typically proceeds with inversion of configuration if a stereocenter is present, via an Sₙ2 mechanism, although solvent effects can sometimes lead to retention (Sₙi mechanism).

Synthesis via Free-Radical Chlorination of 3-Bromotoluene

For larger-scale synthesis, the free-radical chlorination of the benzylic methyl group of 3-bromotoluene is often preferred. This reaction is initiated by light or a radical initiator. Sulfuryl chloride (SO₂Cl₂) is a common and effective chlorinating agent for this transformation.

Caption: Workflow for the free-radical chlorination of 3-Bromotoluene.

Experimental Protocol:

-

Reaction Setup : To a flask equipped with a reflux condenser, magnetic stir bar, and dropping funnel, add 3-bromotoluene (1.0 eq), an inert solvent such as carbon tetrachloride (CCl₄), and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Reagent Addition and Initiation : Heat the mixture to reflux. Add sulfuryl chloride (SO₂Cl₂, 1.1 eq) dropwise from the dropping funnel. For optimal initiation, the reaction can be irradiated with a UV or a high-wattage photolamp.

-

Monitoring : The reaction is exothermic and will evolve SO₂ and HCl gas, which must be scrubbed. Monitor the reaction's progress by Gas Chromatography (GC) or TLC.

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Carefully wash the solution with water, followed by saturated aqueous NaHCO₃, and finally brine.

-

Drying and Concentration : Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

-

Purification : Purify the resulting crude oil by vacuum distillation to obtain this compound.

Causality and Insights : This reaction proceeds via a free-radical chain mechanism. The benzylic C-H bonds of the methyl group are significantly weaker than the aromatic C-H bonds, making them susceptible to hydrogen abstraction by chlorine radicals. The selectivity for monochlorination at the benzylic position is crucial and can be controlled by using a slight excess of the chlorinating agent and carefully monitoring the reaction time.

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance) : The proton NMR spectrum is expected to show two key regions.

-

Aromatic Region (δ 7.2-7.6 ppm) : Four protons on the aromatic ring will appear as a complex multiplet pattern characteristic of a 1,3-disubstituted benzene ring.

-

Benzylic Region (δ ~4.5-4.6 ppm) : A sharp singlet corresponding to the two protons of the chloromethyl (-CH₂Cl) group. The downfield shift is due to the deshielding effect of the adjacent chlorine atom. This is consistent with the singlet observed for the analogous protons in 4-bromobenzyl chloride.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The ¹³C NMR spectrum is predicted to show six distinct signals.

-

Aromatic Carbons (δ ~122-140 ppm) : Six signals are expected for the six unique aromatic carbons. The carbon attached to the bromine (C-Br) would appear around δ 122.9 ppm, while the carbon attached to the chloromethyl group (C-CH₂Cl) would be further downfield, around δ 139 ppm.

-

Benzylic Carbon (δ ~45-46 ppm) : A single peak for the chloromethyl carbon (-CH₂Cl) is expected in this region. This is consistent with the chemical shift of the benzylic carbon in 3-methylbenzyl chloride and other similar structures.[4]

-

-

IR (Infrared) Spectroscopy : The IR spectrum will show characteristic absorptions for the functional groups present.

-

C-H stretch (aromatic) : Peaks just above 3000 cm⁻¹.

-

C-H stretch (aliphatic) : Peaks just below 3000 cm⁻¹ for the -CH₂- group.

-

C=C stretch (aromatic) : Overtone and combination bands in the 1600-2000 cm⁻¹ region and fundamental vibrations around 1475-1600 cm⁻¹.

-

C-Cl stretch : A strong absorption in the 600-800 cm⁻¹ region.

-

C-Br stretch : A strong absorption in the 500-600 cm⁻¹ region.

-

Aromatic Substitution Pattern : Bending vibrations in the 690-900 cm⁻¹ region will be indicative of the 1,3-disubstitution pattern.

-

-

MS (Mass Spectrometry) : Electron ionization mass spectrometry (EI-MS) will provide key fragmentation data.

-

Molecular Ion (M⁺) : A characteristic cluster of peaks will be observed for the molecular ion due to the presence of two different halogen isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl). The expected peaks would be at m/z 204 (C₇H₆⁷⁹Br³⁵Cl), 206 (containing either ⁸¹Br or ³⁷Cl), and 208 (C₇H₆⁸¹Br³⁷Cl).

-

Key Fragment : Loss of a chlorine radical (·Cl) from the molecular ion to give the stable 3-bromobenzyl cation at m/z 169/171 is expected to be a major fragmentation pathway. This fragment would be the base peak in the spectrum.

-

Chemical Reactivity and Mechanistic Insights

The synthetic power of this compound stems from its dual and orthogonal reactivity. The two halogen atoms can be addressed with different classes of reagents, allowing for sequential and controlled functionalization.

Reactivity of the Chloromethyl Group

The benzylic chloride is highly reactive towards nucleophiles via Sₙ2 or Sₙ1 mechanisms, making it an excellent electrophile for introducing the 3-bromobenzyl moiety.

-

Mechanism : The reaction proceeds readily because the benzylic carbocation intermediate (in an Sₙ1 pathway) or transition state (in an Sₙ2 pathway) is stabilized by resonance with the aromatic ring.

-

Applications : This reactivity is widely used for:

-

Alkylation of Amines : To form secondary or tertiary benzylamines.

-

Formation of Ethers : By reacting with alkoxides or phenoxides (Williamson ether synthesis).

-

Formation of Esters : By reacting with carboxylate salts.

-

Cyanation : To introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid.

-

Caption: Nucleophilic substitution at the benzylic position.

Reactivity of the Aryl Bromide Group

The bromine atom on the aromatic ring is relatively unreactive towards classical nucleophilic substitution but is an ideal handle for transition metal-catalyzed cross-coupling reactions.[5]

-

Mechanism : These reactions typically involve a palladium catalyst that undergoes oxidative addition into the aryl-bromine bond, followed by transmetalation with an organometallic reagent and reductive elimination to form the new C-C or C-heteroatom bond.

-

Applications : This allows for the construction of complex molecular scaffolds:

-

Suzuki Coupling : With boronic acids/esters to form biaryl compounds.

-

Sonogashira Coupling : With terminal alkynes to form aryl-alkynes.

-

Buchwald-Hartwig Amination : With amines to form aryl-amines.

-

Heck Coupling : With alkenes to form substituted styrenes.

-

Caption: Palladium-catalyzed cross-coupling at the aryl bromide position.

Applications in Drug Development

The dual reactivity of this compound makes it a valuable intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[1][5] It allows for the sequential introduction of different fragments onto a central benzene ring, a common strategy in medicinal chemistry.

Case Study: Synthesis of Vasopressin V1a Receptor Antagonists

Vasopressin V1a receptor antagonists are being investigated for the treatment of various conditions, including social behavior disorders. The synthesis of novel tetrahydroquinoline-based V1a antagonists provides a clear example of the strategic use of this compound.

In a reported synthesis, a key intermediate is alkylated with this compound. The benzylic chloride readily reacts with a secondary amine on the core scaffold in a standard nucleophilic substitution reaction. This step efficiently installs the 3-bromobenzyl group. Subsequently, the aryl bromide serves as a handle for a Suzuki cross-coupling reaction to introduce further molecular diversity, ultimately leading to potent antagonists like compound 49 , which exhibits nanomolar binding affinity.

This example perfectly illustrates the orthogonal nature of the reagent: the chloromethyl group is used for a classic Sₙ2 reaction, while the aryl bromide is reserved for a more complex, metal-catalyzed C-C bond formation, demonstrating its utility in building complex drug candidates.

Conclusion

This compound is a versatile and powerful bifunctional building block in organic synthesis. Its value lies in the distinct and addressable reactivity of its chloromethyl and aryl bromide moieties, enabling chemists to perform sequential and diverse chemical transformations. A thorough understanding of its properties, synthetic routes, and reactivity profile, as outlined in this guide, is essential for its safe and effective application in research and development, particularly in the creation of novel therapeutics.

References

- New V1a receptor antagonist. Part 1. Synthesis and SAR development of urea derivatives. (2020). PubMed Central.

- Free Radical Chlorination by Sulfuryl Chloride. (n.d.). Scribd.

- This compound. (n.d.). Stenutz.

- 1-(Bromomethyl)-3-chlorobenzene | C7H6BrCl | CID 69838. (n.d.). PubChem, National Center for Biotechnology Information.

- This compound | C7H6BrCl. (n.d.). PubChem, National Center for Biotechnology Information.

- 10.9 Reactions of Alcohols with Thionyl Chloride. (2019). Chemistry LibreTexts.

- Selectivity in Free Radical Reactions: Bromination vs. Chlorination. (2013). Master Organic Chemistry.

- 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data, University of Wisconsin.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. Preparation of non-peptide, highly potent and selective antagonists of arginine vasopressin V1A receptor by introduction of alkoxy groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New V1a receptor antagonist. Part 1. Synthesis and SAR development of urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Bromobenzyl chloride molecular weight and formula

An In-Depth Technical Guide to 3-Bromobenzyl Chloride: Properties, Synthesis, and Applications in Drug Development

Authored by a Senior Application Scientist

Abstract

This compound (CAS No. 932-77-4) is a bifunctional halogenated aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique structure, featuring a reactive benzylic chloride and a versatile aromatic bromide, makes it a pivotal intermediate for complex organic synthesis. This guide provides a comprehensive technical overview of its core properties, reactivity, synthesis, and analytical characterization. We will delve into its critical role as a molecular building block in the development of Active Pharmaceutical Ingredients (APIs) and other high-value chemical entities, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective use in experimental design, from solvent selection to purification strategy. This compound is a clear, colorless to light yellow liquid at room temperature, though it has a melting point near 32.5°C.[1] The quantitative properties are summarized below for rapid reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆BrCl | [1][2][3] |

| Molecular Weight | 205.48 g/mol | [4] |

| CAS Number | 932-77-4 | [2][4] |

| Appearance | Clear colorless to light yellow liquid | [1] |

| Boiling Point | 116-118 °C at 17 mmHg | [1] |

| Density | ~1.608 g/mL at 25 °C | |

| Refractive Index | n20/D ~1.583 | |

| Flash Point | >111 °C (>230 °F) | [1][2] |

| InChI Key | UDKGXKYEWBGQCG-UHFFFAOYSA-N | [1][5] |

| SMILES | ClCc1cccc(Br)c1 | [5] |

Molecular Structure and Chemical Reactivity

The synthetic versatility of this compound stems from its two distinct reactive sites, which can be addressed selectively under different reaction conditions.

Caption: Molecular structure of this compound.

The Benzylic Chloride Moiety: A Hub for Nucleophilic Substitution

The chloromethyl group (-CH₂Cl) is a highly reactive electrophilic center. The benzylic carbon is particularly susceptible to nucleophilic attack because the transition state is stabilized by the adjacent aromatic ring. This allows for facile substitution reactions with a wide range of nucleophiles.[6][7]

-

SN2 Reactions: As a primary halide, it readily undergoes SN2 reactions with strong nucleophiles (e.g., cyanides, azides, thiolates, alkoxides), leading to the formation of new carbon-carbon and carbon-heteroatom bonds.[8][9]

-

SN1 Reactions: While less common for primary halides, SN1 pathways can be accessible under solvolytic conditions due to the resonance stabilization of the resulting benzylic carbocation.[7][10]

This reactivity is fundamental to its role in drug development, where it is used to introduce key functional groups or link molecular fragments.[11]

The Aromatic Bromide: A Gateway to Cross-Coupling

The bromine atom attached to the benzene ring provides a second, orthogonal reactive site. It is an ideal handle for modern palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in pharmaceutical synthesis.[6] This allows for the construction of complex molecular architectures by forming carbon-carbon or carbon-nitrogen bonds at the C3 position of the ring. Notable examples include:

-

Suzuki Coupling (with boronic acids/esters)

-

Sonogashira Coupling (with terminal alkynes)

-

Buchwald-Hartwig Amination (with amines)

The ability to perform nucleophilic substitution at the benzylic position and cross-coupling at the aromatic position makes this compound an exceptionally powerful and versatile building block.[6]

Synthetic Pathways and Methodologies

The synthesis of this compound typically involves the selective functionalization of a simpler starting material. While numerous specific procedures exist, a common conceptual workflow involves the chlorination of the corresponding toluene derivative.

Caption: Conceptual workflow for the synthesis of this compound.

The key challenge in this synthesis is achieving selective monochlorination at the benzylic position without affecting the aromatic ring. This is typically accomplished using free-radical conditions, for example, with N-chlorosuccinimide (NCS) and a radical initiator. Purification is almost always achieved via vacuum distillation to separate the product from starting material and any di-chlorinated byproducts.

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is critical for reproducible downstream applications.[12] A multi-technique approach is standard for quality control.

Protocol: Monitoring a Nucleophilic Substitution Reaction using HPLC

High-Performance Liquid Chromatography (HPLC) is an invaluable tool for monitoring the progress of reactions involving this compound due to its high resolution and quantitative accuracy.[13]

-

System Preparation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 Acetonitrile:Water.

-

Detector: UV detector set to an appropriate wavelength (e.g., 254 nm) to observe the aromatic ring.

-

-

Sample Preparation:

-

At timed intervals, carefully withdraw a small aliquot (e.g., 20 µL) from the reaction mixture.

-

Immediately quench the aliquot in a known volume (e.g., 1 mL) of mobile phase in an HPLC vial to stop the reaction and dilute the sample.

-

-

Analysis:

-

Inject 5-10 µL of the prepared sample onto the HPLC system.

-

Monitor the chromatogram for the disappearance of the starting material peak (this compound) and the appearance of the product peak. The relative retention times will depend on the polarity of the product.

-

-

Interpretation: By comparing the peak areas over time, one can accurately determine the reaction conversion rate and identify the formation of any impurities.

Caption: Standard analytical workflow for quality control.

-

NMR Spectroscopy: ¹H NMR will show characteristic aromatic proton signals between 7.1-7.4 ppm and a key singlet for the benzylic protons (-CH₂Cl) around 4.5 ppm.[14]

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for compounds containing one bromine and one chlorine atom, confirming the elemental composition.[15][16]

-

Infrared (IR) Spectroscopy: Key stretches include C-H (aromatic), C-Cl, and C-Br vibrations.

Safety, Handling, and Storage

This compound is a corrosive and hazardous material that requires strict handling protocols. It is classified as a lachrymator, meaning it causes irritation and tearing of the eyes.[17][18]

| Hazard Information | Details |

| GHS Pictogram(s) | GHS05 (Corrosion) |

| Signal Word | Danger |

| Hazard Statement(s) | H314: Causes severe skin burns and eye damage.[1][4] |

| Precautionary Statement(s) | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1]P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[19]P310: Immediately call a POISON CENTER or doctor/physician.[4] |

Handling and Storage Protocol:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[19] An eyewash station and safety shower must be immediately accessible.[20]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles along with a face shield.[19]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[17][18] The container must be kept tightly closed. The material is moisture-sensitive, and exposure to water can lead to hydrolysis, releasing corrosive HCl gas.[19]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal.[19]

Conclusion

This compound is a high-value synthetic intermediate whose utility is rooted in its dual reactivity. The ability to selectively perform nucleophilic substitutions at the benzylic chloride and engage the aromatic bromide in powerful cross-coupling reactions provides chemists with a robust tool for constructing complex molecular frameworks. For professionals in drug discovery and development, a comprehensive understanding of its properties, reactivity, and handling requirements is essential for leveraging its full potential in the synthesis of novel therapeutic agents.

References

- ChemNet. (n.d.). This compound.

- TCI Deutschland GmbH. (n.d.). This compound 932-77-4.

- ECHEMI. (n.d.). Buy this compound Industrial Grade from XIAMEN EQUATION CHEMICAL CO.,LTD.

- Sigma-Aldrich. (n.d.). This compound 98%.

- Sigma-Aldrich. (n.d.). This compound 98%.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Fisher Scientific. (2024, March 30). This compound - SAFETY DATA SHEET.

- Stenutz. (n.d.). This compound.

- Simson Pharma Limited. (n.d.). This compound | CAS No- 932-77-4.

- BenchChem. (2025). Synthesis of 3-Bromobenzoyl Chloride from 3-Bromobenzoic Acid: Application Notes and Protocols.

- Global Chemical Network. (n.d.). The Versatile Role of this compound in Advanced Organic Synthesis.

- Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET - 4-Bromobenzyl chloride.

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 4-Bromobenzyl chloride.

- ChemicalBook. (n.d.). 3-Bromobenzyl bromide (823-78-9) 1H NMR spectrum.

- ChemicalBook. (n.d.). This compound synthesis.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Chlorobenzyl chloride, 98%.

- Global Chemical Network. (2025, December 26). Optimizing Your Buy: this compound Purity and Manufacturer Reliability.

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- BenchChem. (2025). A Comparative Guide to Analytical Methods for Monitoring Bromobenzyl Cyanide Reactions.

- Journal of Chemical Education. (2023, September 11). Spectroscopy Data for Undergraduate Teaching.

- Khan Academy. (n.d.). Reactions at the benzylic position.

- ChemicalBook. (n.d.). 3-Bromobenzyl alcohol(15852-73-0) 1H NMR spectrum.

- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- PubChem. (n.d.). 3-Bromobenzyl bromide.

- Scribd. (n.d.). Benzyl Chloride Reactivity in SN1 and SN2.

- Vedantu. (n.d.). The reaction of 4 bromobenzyl chloride with NaCN in class 11 chemistry CBSE.

- Chegg. (n.d.). Please mechanisms for....

- Taylor & Francis. (n.d.). Benzyl Chloride – Knowledge and References.

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | 932-77-4 [chemnet.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 932-77-4 | TCI Deutschland GmbH [tcichemicals.com]

- 5. This compound [stenutz.eu]

- 6. nbinno.com [nbinno.com]

- 7. Khan Academy [khanacademy.org]

- 8. The reaction of 4 bromobenzyl chloride with NaCN in class 11 chemistry CBSE [vedantu.com]

- 9. homework.study.com [homework.study.com]

- 10. scribd.com [scribd.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. nbinno.com [nbinno.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 3-Bromobenzyl alcohol(15852-73-0) 1H NMR spectrum [chemicalbook.com]

- 15. files.eric.ed.gov [files.eric.ed.gov]

- 16. 3-Bromobenzyl bromide | C7H6Br2 | CID 69979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

3-Bromobenzyl chloride boiling point and density

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the boiling point and density of this compound (CAS No. 932-77-4), a key intermediate in organic synthesis. Moving beyond a simple data sheet, this document delves into the experimental context of these properties, discusses the theoretical underpinnings, and provides standardized methodologies for their determination. The guide is structured to offer field-proven insights for professionals engaged in chemical research and development, ensuring both technical accuracy and practical applicability.

Compound Identification and Molecular Structure

This compound, also known as 3-Bromo-α-chlorotoluene, is a disubstituted aromatic compound.[1] Its structure features a benzyl chloride moiety with a bromine atom at the meta (3) position of the benzene ring. This substitution pattern imparts specific reactivity and physical properties crucial for its application in synthesis.

-

Chemical Name: this compound[2]

-

Synonyms: m-Bromobenzyl chloride, 3-Bromo-α-chlorotoluene[1][2]

-

InChI Key: UDKGXKYEWBGQCG-UHFFFAOYSA-N[4]

Core Physicochemical Properties: Boiling Point and Density

The boiling point and density are critical parameters for handling, reaction scale-up, and purification of this compound. These properties are summarized below and discussed in detail in the subsequent sections.

| Property | Value | Conditions | Source |

| Boiling Point | 116-118 °C | at 17 mmHg | [1][2] |

| Density | 1.608 g/mL | at 25 °C | [4] |

| Melting Point | 32.5 °C | - | [1][2] |

| Refractive Index | n20/D 1.583 | at 20 °C | |

| Flash Point | 113 °C | Closed Cup | [2][5] |

In-Depth Analysis of Boiling Point

The reported boiling point of 116-118 °C is measured under reduced pressure (17 mmHg).[1][2] This is a standard practice for compounds with high molecular weights or functional groups that may be susceptible to decomposition, oxidation, or polymerization at their atmospheric boiling point. By reducing the ambient pressure, the temperature required to induce boiling is significantly lowered, preserving the chemical integrity of the substance. For this compound, heating to its estimated atmospheric boiling point could risk side reactions involving the reactive benzylic chloride group. Therefore, vacuum distillation is the required method for purification.

In-Depth Analysis of Density

The density is reported as 1.608 g/mL at 25 °C.[4] This value, significantly greater than water, is expected due to the presence of two heavy halogen atoms (bromine and chlorine) on a relatively small carbon framework. This property is essential for calculating molar quantities from volumes, for solvent selection in biphasic reactions or extractions, and for ensuring proper layer separation during workup procedures.

Experimental Determination Protocols

To ensure reproducibility and accuracy, the determination of these physical constants must follow standardized, self-validating protocols.

Protocol for Determining Boiling Point under Reduced Pressure

This protocol describes the use of a short-path distillation apparatus, which is ideal for small-scale determination and minimizes product loss.

Methodology:

-

Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

-

Sample Preparation: Place a small volume (e.g., 5-10 mL) of this compound and a magnetic stir bar or boiling chips into the distillation flask.

-

System Evacuation: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully evacuate the system to the target pressure of 17 mmHg, monitored by a manometer.

-

Heating: Begin gentle heating of the distillation flask using a heating mantle. Initiate stirring to ensure smooth boiling.

-

Temperature Measurement: The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is in equilibrium with the distilling liquid.

-

Data Collection: Record the temperature at which a steady stream of condensate is observed on the condenser. The observed temperature range, from the first to the last drop at the target pressure, is the boiling point range.

Caption: Workflow for Reduced Pressure Boiling Point Determination.

Protocol for Determining Density

The density of a liquid like this compound (which may be a low-melting solid) is accurately determined using a pycnometer or a digital densitometer.[1][2]

Methodology (Using a Pycnometer):

-

Calibration: Clean and dry a pycnometer of known volume (e.g., 10 mL). Weigh the empty, dry pycnometer (m₁).

-

Reference Measurement: Fill the pycnometer with deionized water and place it in a temperature-controlled water bath at 25.0 °C. Once equilibrated, adjust the water level to the calibration mark, dry the exterior, and weigh it (m₂). The density of water at 25 °C is a known standard (ρ_water ≈ 0.99704 g/mL).

-

Sample Measurement: Empty and thoroughly dry the pycnometer.

-

Equilibration: If the sample is solid at room temperature, gently warm it until it melts completely before filling.[1][2]

-

Filling & Weighing: Fill the pycnometer with the this compound sample. Equilibrate to 25.0 °C in the water bath, adjust the volume to the mark, dry the exterior, and weigh (m₃).

-

Calculation:

-

Mass of water: m_water = m₂ - m₁

-

Volume of pycnometer: V = m_water / ρ_water

-

Mass of sample: m_sample = m₃ - m₁

-

Density of sample: ρ_sample = m_sample / V

-

Safety and Handling

This compound is a corrosive compound that requires careful handling in a well-ventilated fume hood.[5]

-

GHS Pictogram: GHS05 (Corrosion)[5]

-

Signal Word: Danger[5]

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[5]

-

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

Conclusion

The boiling point (116-118 °C at 17 mmHg) and density (1.608 g/mL at 25 °C) of this compound are fundamental physical constants that dictate its purification, handling, and use in synthetic applications.[1][2][4] The necessity of vacuum distillation for determining its boiling point highlights the compound's thermal sensitivity. Adherence to standardized protocols for both measurement and safe handling is paramount for achieving reliable and safe scientific outcomes.

References

- This compound. Stenutz. [Link]

- m-Xylyl bromide. NIST WebBook. [Link]

- 3-(bromomethyl)benzoyl chloride | CAS#:54267-06-0. Chemsrc. [Link]

- 3-(Bromomethyl)benzoyl chloride | C8H6BrClO | CID 14471076. PubChem. [Link]

- p-Bromobenzyl Chloride. Stenutz. [Link]

- p-Bromobenzyl chloride | C7H6BrCl | CID 68528. PubChem. [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-Bromobenzyl Chloride in Common Organic Solvents

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a reagent's physicochemical properties is paramount for predictable and successful outcomes. This guide provides a detailed exploration of the solubility of 3-Bromobenzyl chloride (CAS No. 932-77-4), a critical building block in organic synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document emphasizes the foundational principles governing its solubility, provides insights from analogous compounds, and presents a rigorous experimental protocol for its determination.

Physicochemical Properties of this compound: A Foundation for Solubility Prediction

A molecule's structure and physical properties are the primary determinants of its solubility in various solvents. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆BrCl | [1] |

| Molecular Weight | 205.48 g/mol | [1] |

| Appearance | Clear colorless to light yellow liquid or solid | [1][2] |

| Melting Point | 32.5 °C | [1] |

| Boiling Point | 116-118 °C at 17 mmHg | [1] |

| Density | ~1.608 g/mL at 25 °C |

The structure of this compound, featuring a substituted benzene ring, imparts a significant degree of nonpolar character. However, the presence of the chloromethyl group introduces a dipole moment, lending it some polar characteristics. This dual nature suggests that its solubility will be highest in solvents of intermediate polarity and in nonpolar aromatic solvents that can engage in π-stacking interactions. Its relatively low melting point indicates that the crystalline lattice energy is not excessively high, which would favor dissolution.

Qualitative Solubility Profile and Insights from Analogous Structures

Based on its structure—a moderately polar organohalogen compound—this compound is expected to be insoluble in water but soluble in a range of common organic solvents.[4] This is supported by observations for related compounds:

-

Bromobenzyl cyanide , a structurally similar molecule, is reported to be readily soluble in common organic solvents such as alcohol, ether, acetone, and chloroform.[5][6]

-

p-Bromobenzyl chloride , an isomer, is described as freely soluble in hot alcohol.[7]

These observations strongly suggest that this compound will exhibit good solubility in a variety of organic media. A predicted qualitative solubility profile is presented in the table below. It is crucial to recognize that this table is based on chemical principles and analogous data, and empirical verification is recommended.

| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Soluble, likely enhanced by heating | The hydroxyl group of alcohols can interact with the polar chloromethyl group, while the alkyl chain can solvate the aromatic ring. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Very Soluble | Similar polarity and the ability to form weak dipole-dipole interactions. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Ethers are effective solvents for moderately polar compounds. |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The aromatic ring of the solvent can interact favorably with the bromophenyl group of the solute via π-π stacking. |

| Ketones | Acetone | Soluble | Acetone is a polar aprotic solvent capable of solvating the polar portion of the molecule. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Likely Soluble | These highly polar solvents are generally effective for a wide range of organic compounds. |

| Nonpolar Alkanes | Hexane, Heptane | Sparingly to Insoluble | The significant difference in polarity would likely limit solubility. |

Rigorous Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise concentrations, such as in reaction optimization or formulation development, an experimental determination of solubility is essential. The following protocol provides a reliable method for quantifying the solubility of this compound in a given organic solvent at a specific temperature.

Principle

This method relies on the preparation of a saturated solution at a constant temperature, followed by the separation of the supernatant and its subsequent analysis to determine the concentration of the dissolved solute. High-Performance Liquid Chromatography (HPLC) is recommended for its accuracy and sensitivity.

Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or incubator/shaker

-

Vortex mixer and/or magnetic stirrer

-

Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis) and column

Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Accurately prepare a stock solution of this compound in the solvent of interest at a known concentration.

-

From the stock solution, perform serial dilutions to create a series of at least five standard solutions spanning the expected solubility range.

-

-

Generation of a Calibration Curve:

-

Inject the standard solutions into the HPLC system.

-

Record the peak area for each standard.

-

Plot a calibration curve of peak area versus concentration and determine the equation of the line and the correlation coefficient (R² > 0.99).

-

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a vial. The presence of undissolved solid after equilibration is crucial.

-

Add a known volume of the solvent to the vial.

-

Securely cap the vial and place it in a constant temperature bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw the supernatant into a syringe, avoiding any solid particles.

-

Attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove any suspended microcrystals.

-

Accurately dilute the saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

-

Analysis and Calculation:

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Using the calibration curve equation, calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the tested solvent at the specified temperature.

-

Self-Validating System and Causality

This protocol incorporates self-validating checks. The linearity of the calibration curve (R² > 0.99) ensures the reliability of the analytical method. The presence of excess solid in the equilibration step guarantees that the solution is indeed saturated. The filtration step is a critical control to prevent the overestimation of solubility due to suspended particles. The choice of a long equilibration time is based on the need to ensure that the dissolution process has reached a true thermodynamic equilibrium.

Visualizing Experimental and Logical Frameworks

To further clarify the processes described, the following diagrams illustrate the experimental workflow and the factors influencing solubility.

Caption: Experimental workflow for determining solubility.

Caption: Factors influencing the solubility of this compound.

Safety and Handling Precautions

This compound is a corrosive compound that can cause severe skin burns and eye damage. It may also cause respiratory irritation. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information before use.

References

A consolidated list of sources cited throughout this guide is provided below for verification and further reading.

- 3-Bromobenzyl alcohol - ChemBK. (2024-04-09).

- This compound - Stenutz.

- p-Bromobenzyl Chloride - DrugFuture.

- Bromobenzyl Cyanide | C8H6BrN | CID 22044 - PubChem.

- This compound [932-77-4] | Chemsigma.

- m-Bromobenzenesulphonyl chloride | C6H4BrClO2S | CID 17943 - PubChem.

- What happens when 2-Bromobenzyl chloride reacts with Sodium methoxide in a methanol medium? - Quora. (2017-03-24).

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | 932-77-4 | TCI Deutschland GmbH [tcichemicals.com]

- 3. Solvent Miscibility Table [sigmaaldrich.com]

- 4. Bromobenzyl Chloride CAS#: 823-78-9 [m.chemicalbook.com]

- 5. Bromobenzyl Cyanide | C8H6BrN | CID 22044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. p-Bromobenzyl Chloride [drugfuture.com]

An In-Depth Technical Guide to the Spectral Analysis of 3-Bromobenzyl Chloride

This guide provides a comprehensive analysis of the spectral data for 3-bromobenzyl chloride (CAS No. 932-77-4), a key reagent in organic synthesis.[1][2] For researchers and professionals in drug development, accurate structural elucidation and purity assessment are paramount. This document offers an in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and field-proven methodologies.

Introduction: The Molecular Identity of this compound

This compound, also known as 3-bromo-α-chlorotoluene, is a disubstituted aromatic compound with the linear formula BrC₆H₄CH₂Cl.[1] Its utility as a building block in synthesizing more complex molecules necessitates a robust and unambiguous method for its characterization. Spectroscopic techniques provide a detailed fingerprint of the molecule's structure, connectivity, and functional groups, ensuring its identity and purity before use in sensitive applications.

This guide moves beyond a simple presentation of data, delving into the causal relationships between molecular structure and spectral output. Each section is designed as a self-validating system, where theoretical predictions are corroborated by experimental data and supported by authoritative protocols.

Physical and Chemical Properties

A foundational understanding of a compound's physical properties is essential for its proper handling and for designing experimental procedures.

| Property | Value | Source |

| CAS Number | 932-77-4 | [1][3] |

| Molecular Formula | C₇H₆BrCl | [3][4] |

| Molecular Weight | 205.48 g/mol | [1][4] |

| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid | |

| Boiling Point | 116-118 °C at 17 mmHg | [1][5] |

| Density | 1.608 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.583 | [1] |

Molecular Structure Visualization

The substitution pattern on the benzene ring is the primary determinant of the compound's spectral characteristics.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the electronic environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectral Analysis

Expertise & Experience: The ¹H NMR spectrum is dictated by the electronegativity of the substituents and their positions. The electron-withdrawing chlorine atom deshields the adjacent benzylic protons, shifting them downfield. The aromatic protons are split into a complex pattern due to their differing relationships (ortho, meta, para) with the two distinct substituents.

Predicted ¹H NMR Data:

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Benzylic Protons (-CH₂Cl) | ~4.5 - 4.6 | Singlet (s) | 2H |

| Aromatic Protons (Ar-H) | ~7.2 - 7.6 | Multiplet (m) | 4H |

Causality:

-

Benzylic Protons (-CH₂Cl): These two protons are chemically equivalent and show no coupling to adjacent protons, hence they appear as a sharp singlet. Their downfield shift (typically >4.5 ppm) is a direct consequence of the deshielding effect of the adjacent chlorine atom.[6]

-

Aromatic Protons (Ar-H): The four aromatic protons are non-equivalent, leading to a complex multiplet. The proton between the two substituents (at C2) is expected to be the most deshielded, appearing furthest downfield. The other three protons will appear in the typical aromatic region, with their precise shifts and coupling patterns determined by their ortho, meta, and para relationships to the bromo and chloromethyl groups.[7]

Trustworthiness - A Self-Validating Protocol for ¹H NMR Acquisition:

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The choice of CDCl₃ is standard for non-polar to moderately polar analytes.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Instrument Setup: Place the sample in the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field, which is critical for high resolution.

-

Acquisition: Acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 8 or 16) should be averaged to ensure a good signal-to-noise ratio.

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction.

-

Analysis: Integrate the peaks to determine the relative ratios of protons and measure the chemical shifts relative to TMS.

¹³C NMR Spectral Analysis

Expertise & Experience: The ¹³C NMR spectrum reveals all unique carbon environments. The carbon attached to the bromine will be significantly influenced by the heavy atom effect. The benzylic carbon will be shifted downfield due to the chlorine's electronegativity.

Predicted ¹³C NMR Data:

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| Benzylic Carbon (-CH₂Cl) | ~45 - 50 |

| Aromatic Carbon (C-Br) | ~122 - 124 |

| Aromatic Carbon (C-CH₂Cl) | ~138 - 140 |

| Aromatic Carbons (C-H) | ~126 - 132 (4 signals) |

Causality:

-

Six distinct signals are expected for the aromatic carbons due to the molecule's lack of symmetry.

-

The carbon atom directly bonded to the bromine (ipso-carbon) is readily identifiable.

-

The benzylic carbon's shift is characteristic of an alkyl halide.[7]

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the vibrations of its bonds.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 3000 - 2850 | Aliphatic C-H Stretch | Medium |

| 1600 - 1450 | Aromatic C=C Ring Stretch | Medium-Strong |

| 1300 - 1150 | -CH₂- Wag (from -CH₂Cl) | Medium |

| 850 - 550 | C-Cl Stretch | Strong |

| 690 - 515 | C-Br Stretch | Strong |

Causality:

-

The presence of peaks both above and below 3000 cm⁻¹ confirms the existence of both aromatic (sp²) and aliphatic (sp³) C-H bonds, respectively.[8]

-

The strong absorptions in the lower frequency "fingerprint" region are highly characteristic of the carbon-halogen bonds, providing direct evidence for the chloro and bromo substituents.[9][10][11] The C-H wag of the chloromethyl group is also a key diagnostic band.[9][11]

Caption: Primary fragmentation of this compound.

Trustworthiness - Protocol for EI-MS Acquisition:

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer, typically via a direct insertion probe or a GC inlet.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This process, known as Electron Ionization (EI), creates a radical cation (the molecular ion).

-

Acceleration: Accelerate the newly formed ions through an electric field into the mass analyzer.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.

-

Detection: Detect the ions and record their abundance, generating the mass spectrum.

Safety and Handling

This compound is classified as a corrosive material. It causes severe skin burns and eye damage. [12]All handling should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. [12]

Conclusion

The structural identity of this compound is unequivocally confirmed by a combination of spectroscopic techniques. The ¹H and ¹³C NMR spectra establish the precise carbon-hydrogen framework. The IR spectrum confirms the presence of key functional groups, particularly the C-Cl and C-Br bonds. Finally, mass spectrometry provides the definitive molecular weight and a characteristic fragmentation pattern dominated by the isotopic signatures of bromine and chlorine. Together, these methods provide a robust, self-validating analytical package essential for quality control in research and development.

References

- mass spectra - the M+2 peak, Chemguide. [Link]

- Chemical shifts, University College London (UCL). [Link]

- Mass Spectrometry - Fragmentation P

- IR: alkyl halides, Organic Chemistry

- Table of Characteristic IR Absorptions, University of California, Santa Cruz (UCSC). [Link]

- Table of Characteristic IR Absorptions, Michigan St

- Mass Spectrometry Part 3- Fragment

- This compound, Stenutz. [Link]

- Table of Characteristic Proton NMR Shifts, University of Wisconsin-Madison. [Link]

Sources

- 1. 3-溴苄氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. scbt.com [scbt.com]

- 4. This compound [stenutz.eu]

- 5. guidechem.com [guidechem.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. fishersci.com [fishersci.com]

reactivity of the benzylic chloride in 3-Bromobenzyl chloride

An In-depth Technical Guide to the Reactivity of the Benzylic Chloride in 3-Bromobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (α-chloro-3-bromotoluene) is a bifunctional electrophilic building block of significant utility in organic synthesis, particularly in the development of pharmaceutical intermediates. Its value stems from the differential reactivity of its two halogenated sites: a highly reactive benzylic chloride and a less reactive aryl bromide. This guide provides a detailed examination of the factors governing the reactivity of the benzylic chloride moiety. We will explore the underlying principles of benzylic stabilization, the kinetics and mechanisms of its primary reactions—notably nucleophilic substitution—and the electronic influence of the meta-positioned bromine substituent. This document also includes field-proven experimental protocols and safety considerations to provide a comprehensive resource for professionals leveraging this versatile reagent in their research and development endeavors.

Introduction: The Unique Reactivity of Benzylic Halides

Benzylic halides, characterized by a halogen atom attached to a carbon adjacent to an aromatic ring, exhibit significantly enhanced reactivity compared to their simple alkyl or aryl halide counterparts. This heightened reactivity is a direct consequence of the benzylic carbon's interaction with the π-electron system of the benzene ring.[1][2] Any developing charge or radical at the benzylic position is effectively stabilized through resonance, delocalizing it across the aromatic ring.[3] This stabilization lowers the activation energy for reactions involving the cleavage of the carbon-halogen bond.[4]

This compound possesses two key reactive sites:

-

The Benzylic Chloride (-CH₂Cl): This is the primary focus of this guide. The chloromethyl group is a potent electrophilic site, readily participating in nucleophilic substitution and oxidation reactions.[5]

-

The Aryl Bromide (-Br): The bromine atom attached directly to the aromatic ring is substantially less reactive towards nucleophilic substitution but serves as a crucial handle for transformations like palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).[5]

This dual functionality allows for sequential, selective functionalization, making this compound a powerful tool in the synthesis of complex molecules.

Physicochemical Properties and Safe Handling

A thorough understanding of the physical properties and hazards of this compound is critical for its safe and effective use in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 932-77-4 | [6][7] |

| Molecular Formula | BrC₆H₄CH₂Cl | [6] |

| Molecular Weight | 205.48 g/mol | [6][7] |

| Appearance | Colorless to light yellow liquid | [6] |

| Density | 1.608 g/mL at 25 °C | [6] |

| Boiling Point | 116-118 °C at 17 mmHg | [6] |

| Refractive Index | n20/D 1.583 | [6] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [6] |

Safety and Handling: this compound is a corrosive and lachrymatory substance that causes severe skin burns and eye damage. All manipulations must be conducted in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[6] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. Store the compound in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]

Core Reactivity: Nucleophilic Substitution at the Benzylic Carbon

The most prominent reaction of this compound is nucleophilic substitution at the benzylic carbon. This transformation can proceed via two primary mechanisms: Sₙ2 (bimolecular) and Sₙ1 (unimolecular).[9] The operative pathway is dictated by the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

The Mechanistic Dichotomy: Sₙ1 vs. Sₙ2

-

Sₙ2 Mechanism: As a primary halide, this compound is sterically unhindered, making it an excellent substrate for the Sₙ2 pathway.[10] This mechanism involves a concerted, single-step process where the nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the chloride leaving group.[10] Strong, unhindered nucleophiles (e.g., CN⁻, I⁻, OMe⁻) and polar aprotic solvents (e.g., acetone, DMF, DMSO) favor the Sₙ2 reaction.[11]

-

Sₙ1 Mechanism: The Sₙ1 pathway is facilitated by the remarkable stability of the intermediate benzyl carbocation.[2][12] The positive charge on the benzylic carbon is delocalized through resonance into the aromatic ring, significantly lowering the energy of this intermediate.[3] This mechanism is favored by weak nucleophiles and polar protic solvents (e.g., water, ethanol, methanol), which can solvate both the carbocation intermediate and the leaving group.[13]

Diagram 1: Resonance stabilization of the benzyl carbocation.

Electronic Influence of the Meta-Bromo Substituent

The bromine atom at the meta position influences the reactivity of the benzylic chloride primarily through its inductive effect.

-

Inductive Effect (-I): As an electronegative atom, bromine exerts an electron-withdrawing inductive effect. This effect slightly destabilizes the developing positive charge in an Sₙ1 transition state, potentially slowing the reaction rate compared to unsubstituted benzyl chloride. Conversely, by withdrawing electron density from the benzylic carbon, it can make the carbon slightly more electrophilic, which could modestly accelerate an Sₙ2 reaction.

-

Resonance Effect (+R): The resonance effect of a halogen at the meta position does not extend to the benzylic carbon. Therefore, it has a negligible impact on the stability of the carbocation intermediate in an Sₙ1 reaction.

In practice, for most nucleophilic substitution reactions on this compound, the dominant factor remains the inherent high reactivity of the benzylic position, with the meta-bromo group exerting only a minor electronic perturbation.

Diagram 2: Generalized Sₙ2 reaction pathway.

Other Important Reactions of the Benzylic Position

Beyond nucleophilic substitution, the benzylic position of this compound is susceptible to other synthetically valuable transformations.

Oxidation

The benzylic carbon can be oxidized to form carbonyl compounds. Strong oxidizing agents like potassium permanganate (KMnO₄) or acidic dichromate solutions will typically oxidize the benzylic position all the way to a carboxylic acid, yielding 3-bromobenzoic acid, provided at least one benzylic hydrogen is present.[14][15] Milder or more controlled conditions can sometimes be used to isolate the intermediate aldehyde, 3-bromobenzaldehyde.[15] This transformation is robust and often proceeds in high yield.

Grignard Reagent Formation

While aryl halides are classic precursors for Grignard reagents, benzylic halides can also react with magnesium metal.[16] In the case of this compound, the greater reactivity of the C-Cl bond compared to the C-Br bond allows for the selective formation of the benzylmagnesium chloride Grignard reagent, leaving the aryl bromide intact for subsequent cross-coupling reactions.[16][17] It is crucial to manage this exothermic reaction carefully, as a significant side reaction is Wurtz-type homocoupling to form 1,2-bis(3-bromophenyl)ethane.[17]

Experimental Protocols

The following protocols are representative examples of the reactivity of this compound.

Protocol 1: Synthesis of 3-Bromobenzyl Cyanide via Sₙ2 Reaction

This protocol details the nucleophilic substitution of the chloride with a cyanide anion, a common method for carbon chain extension.[18]

Materials and Reagents:

-

This compound

-

Sodium cyanide (NaCN)

-

Ethanol

-

Water

-

Diethyl ether (or Ethyl acetate)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Safety Precautions:

-

Extreme Toxicity: Sodium cyanide is highly toxic if ingested, inhaled, or absorbed through the skin. Handle with extreme caution using appropriate containment and PPE.[18] Acidification generates lethal hydrogen cyanide (HCN) gas; ensure all solutions remain basic during workup.[18]

-

Lachrymator: this compound is a lachrymator. Perform all steps in a certified chemical fume hood.[19]

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve sodium cyanide (1.2 equivalents) in a minimal amount of water. Add ethanol to serve as the primary solvent.

-

Substrate Addition: In a separate beaker, dissolve this compound (1.0 equivalent) in ethanol. Add this solution to the stirred cyanide solution in the flask.

-

Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: a. Cool the reaction mixture to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Partition the remaining residue between diethyl ether and water. d. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with diethyl ether. e. Combine the organic layers and wash sequentially with water and brine.

-

Purification: a. Dry the organic layer over anhydrous magnesium sulfate. b. Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude product. c. Purify the crude 3-bromobenzyl cyanide by vacuum distillation or column chromatography.